molecular formula C14H9NO2S B8344718 (Benzothiazole-2-yl)(p-hydroxyphenyl) ketone

(Benzothiazole-2-yl)(p-hydroxyphenyl) ketone

Cat. No. B8344718
M. Wt: 255.29 g/mol
InChI Key: AFSAQBCWILOUKR-UHFFFAOYSA-N
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Patent
US08053438B2

Procedure details

In a 1 L round bottom flask was charged in a solution of boron trifluride diethyl etherate (101.2 g, 312 mmol) and dimethylsulfide (112 g, 809 mmol) in dry methylenedichloride (300 ml). Benzo[d]thiazol-2-yl(4-(benzyloxy)phenyl)methanone (30 g, 86.9 mmol) was added slowly to the mixture and the resulting solution was stirred at room temperature for 72 h. The reaction mixture was then quenched with water and diluted with CH2Cl2. The organic phase was washed with brine, dried (Na2SO4) and concentrated. The crude product was purified by silica gel column chromatography with hexane and ethyl acetate to give benzo[d]thiazol-2-yl(4-hydroxyphenyl)methanone. [M+H]=256.
Quantity
101.2 g
Type
reactant
Reaction Step One
Quantity
112 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Benzo[d]thiazol-2-yl(4-(benzyloxy)phenyl)methanone
Quantity
30 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
B(F)(F)F.CCOCC.CSC.[S:13]1[C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=2[N:15]=[C:14]1[C:22]([C:24]1[CH:29]=[CH:28][C:27]([O:30]CC2C=CC=CC=2)=[CH:26][CH:25]=1)=[O:23]>C(Cl)Cl>[S:13]1[C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=2[N:15]=[C:14]1[C:22]([C:24]1[CH:29]=[CH:28][C:27]([OH:30])=[CH:26][CH:25]=1)=[O:23] |f:0.1|

Inputs

Step One
Name
Quantity
101.2 g
Type
reactant
Smiles
B(F)(F)F.CCOCC
Name
Quantity
112 g
Type
reactant
Smiles
CSC
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Benzo[d]thiazol-2-yl(4-(benzyloxy)phenyl)methanone
Quantity
30 g
Type
reactant
Smiles
S1C(=NC2=C1C=CC=C2)C(=O)C2=CC=C(C=C2)OCC2=CC=CC=C2

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting solution was stirred at room temperature for 72 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was then quenched with water
ADDITION
Type
ADDITION
Details
diluted with CH2Cl2
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel column chromatography with hexane and ethyl acetate

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
S1C(=NC2=C1C=CC=C2)C(=O)C2=CC=C(C=C2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.